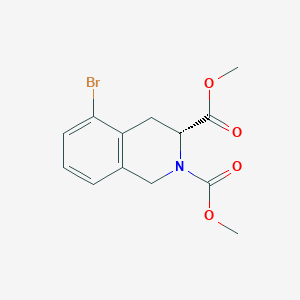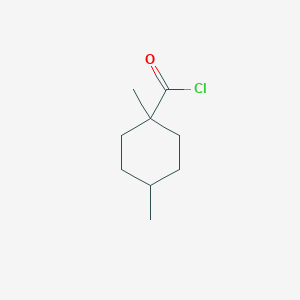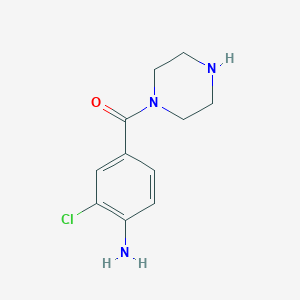![molecular formula C12H19NO2 B8638493 Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B8638493.png)
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl-
Descripción general
Descripción
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- is a non-canonical amino acid that has gained attention in scientific research due to its unique structure and properties. The compound features an adamantyl group attached to the glycine amino acid, which enhances its binding affinity and stability in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-tricyclo[331One common method includes the use of adamantyl bromide and glycine in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, a commercially viable process involves the use of tert-butoxycarbonyl (Boc) protected intermediates. This method ensures the stability of the compound during synthesis and allows for easier purification . The process includes steps like Boc protection, adamantyl group introduction, and subsequent deprotection to yield the final product.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide as a base in an organic solvent.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the adamantyl group is modified .
Aplicaciones Científicas De Investigación
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- has a wide range of applications in scientific research:
Chemistry: Used as a high-affinity peptide label for monitoring and regulating membrane transport.
Biology: Incorporated into peptides to study protein functions and interactions.
Medicine: Potential use in drug delivery systems due to its stability and binding properties.
Industry: Utilized in the development of biopharmaceuticals and bioimaging agents.
Mecanismo De Acción
The mechanism by which Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- exerts its effects involves its high-affinity binding to cucurbit7uril (CB7). This binding facilitates the regulation of membrane transport activity and protein functions . The adamantyl group enhances the compound’s stability and binding affinity, making it effective in various biological applications .
Comparación Con Compuestos Similares
Similar Compounds
Adamantylphenylalanine: Another non-canonical amino acid with a similar adamantyl group.
Adamantylalanine: Features an adamantyl group attached to alanine.
Adamantylglycine derivatives: Various derivatives with modifications to the adamantyl group or glycine backbone.
Uniqueness
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- stands out due to its high binding affinity and stability, which are superior to many similar compounds. Its unique structure allows for minimal influence on membrane transport while enabling effective regulation of biological activities .
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-(2-adamantylamino)acetic acid |
InChI |
InChI=1S/C12H19NO2/c14-11(15)6-13-12-9-2-7-1-8(4-9)5-10(12)3-7/h7-10,12-13H,1-6H2,(H,14,15) |
Clave InChI |
PFZMRLJAZFISGP-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3NCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-Chlorobenzene-1-sulfonyl)imino]methyl}benzoic acid](/img/structure/B8638433.png)






![5-[(benzyloxy)methyl]-4-(tert-butoxy)-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B8638482.png)
![2-[(R)-4-Hydroxyisoxazolidine-2-carbonyl]benzoic acid methyl ester](/img/structure/B8638488.png)


